

HRMS analysis of 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-(3-Chlorophenyl)-3-methyl-1H-pyrazole

CAS No.: 1211596-47-2

Cat. No.: B1425864

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Application Note: High-Resolution Mass Spectrometry Profiling of **4-(3-Chlorophenyl)-3-methyl-1H-pyrazole**

Introduction & Scope

Pyrazoles are a cornerstone scaffold in medicinal chemistry, serving as the pharmacophore for numerous COX-2 inhibitors, kinase inhibitors, and agrochemicals. The specific regioisomer **4-(3-Chlorophenyl)-3-methyl-1H-pyrazole** represents a critical intermediate or potential metabolite in drug discovery pipelines.

Unlike simple heterocycles, this molecule presents specific analytical challenges:

- **Tautomeric Equilibrium:** The 1H-pyrazole moiety exists in rapid equilibrium between the 3-methyl and 5-methyl forms in solution, complicating chromatographic peak shape and retention time stability.
- **Isotopic Complexity:** The presence of a chlorine atom requires rigorous analysis of isotopic fine structure (A+2 abundance) to confirm elemental composition.

- Regio-isomerism: Distinguishing the 4-aryl isomer from 3-aryl or 5-aryl byproducts requires precise fragmentation analysis.

This guide provides a self-validating HRMS protocol designed to definitively characterize this compound, ensuring data integrity for regulatory submissions (IND/NDA).

Chemical Properties & Theoretical Mass Data

Before initiating analysis, the theoretical mass landscape must be established to set acquisition windows and mass accuracy tolerances.

Table 1: Physicochemical & Mass Properties

Property	Value	Notes
Formula	C ₁₀ H ₉ ClN ₂	Neutral molecule
Monoisotopic Mass	192.0454 Da	Calculated using ³⁵ Cl (34.9689 Da)
[M+H] ⁺ Exact Mass	193.0527 Da	Protonation site: N2 (pyridinic nitrogen)
Isotope Pattern	³⁵ Cl : ³⁷ Cl ≈ 3:1	Distinctive "A" and "A+2" doublet
[M+H] ⁺ (³⁷ Cl)	195.0498 Da	The A+2 peak
LogP (Predicted)	~2.5 - 2.8	Moderately lipophilic; suitable for RP-LC
pKa (Predicted)	~2.5 (Conjugate acid)	Basic enough for ESI+

Experimental Protocol

Reagents & Sample Preparation

- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.
- Modifier: LC-MS grade Formic Acid (FA) ampules (freshly opened to minimize phthalate contamination).

- Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL MeOH (1000 ppm). Sonicate for 5 mins.
- Working Solution: Dilute stock 1:1000 in 50:50 MeOH:H₂O + 0.1% FA (Final conc: 1 ppm or ~5 μM).
 - Why: High organic content ensures solubility; formic acid locks the protonation state, stabilizing the signal in ESI+.

Liquid Chromatography (LC) Conditions

- System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μm).
 - Rationale: A short column with sub-2-micron particles provides high peak capacity to separate potential regioisomers (e.g., 3-aryl impurities) while maintaining high throughput.
- Mobile Phase A: Water + 0.1% Formic Acid.[\[1\]](#)
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min.
- Column Temp: 40°C (Controls tautomeric exchange rate).

Table 2: Gradient Profile

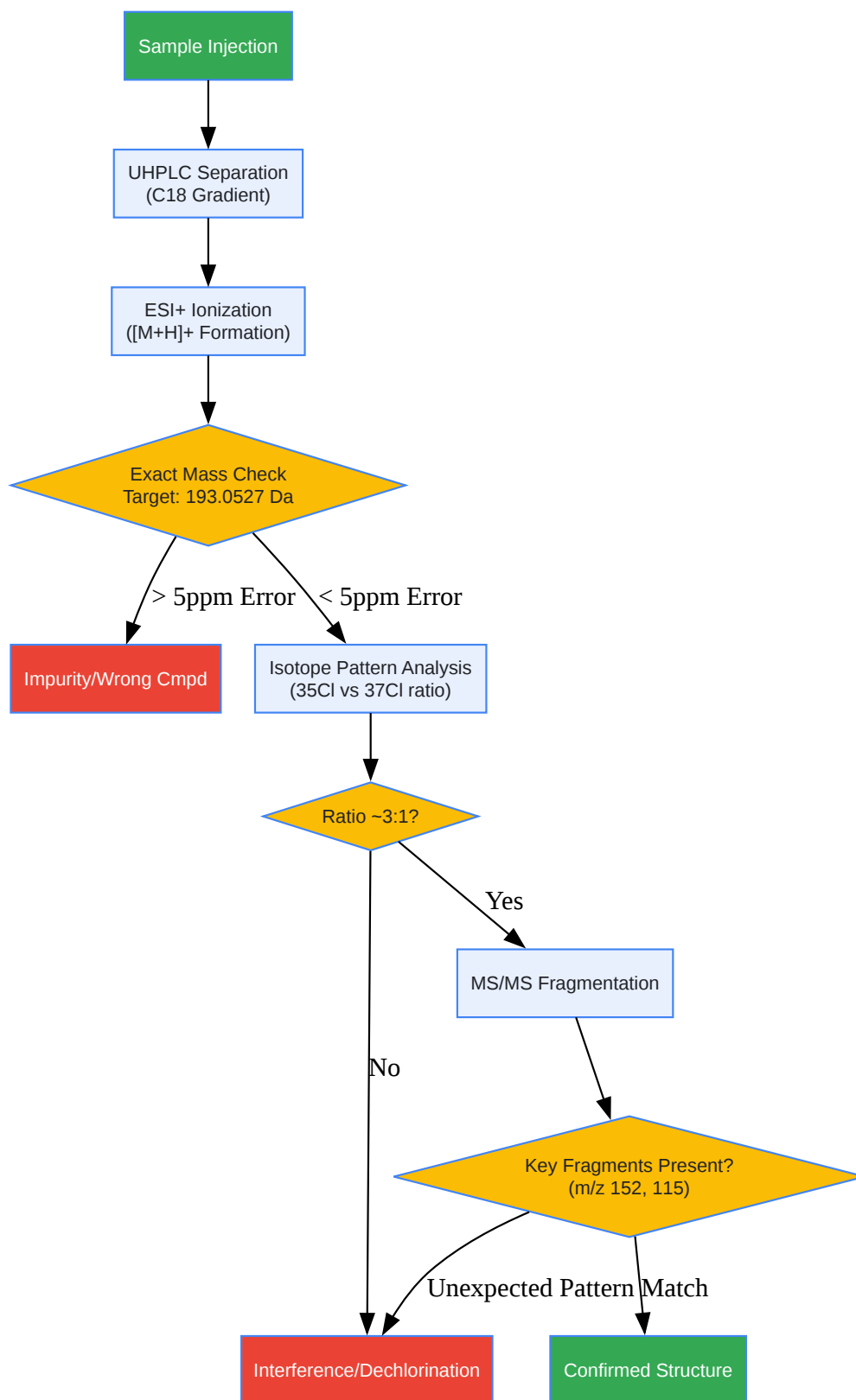
Time (min)	%B	Event
0.00	5	Initial equilibration
1.00	5	Desalting / divert to waste
6.00	95	Linear gradient elution
7.50	95	Wash lipophilic impurities
7.60	5	Re-equilibration
9.00	5	End of Run

Mass Spectrometry (HRMS) Parameters

- Ionization: Electrospray Ionization (ESI) in Positive Mode.^{[2][3]}
- Analyzer: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).
- Scan Range: m/z 50 – 500 (Focuses on low mass fragments).
- Source Temp: 350°C (Ensures desolvation of the stable aromatic ring).
- Capillary Voltage: 3500 V.
- Fragmentor/In-Source CID: 120 V (High enough to decluster, low enough to prevent premature fragmentation).

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for validating the compound's identity.



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Caption: Step-by-step logic flow for HRMS structural validation, prioritizing mass accuracy followed by isotopic confirmation.

Results Interpretation & Discussion

Exact Mass & Isotopic Fingerprint

The primary confirmation is the detection of the protonated molecule $[M+H]^+$ at m/z 193.0527.

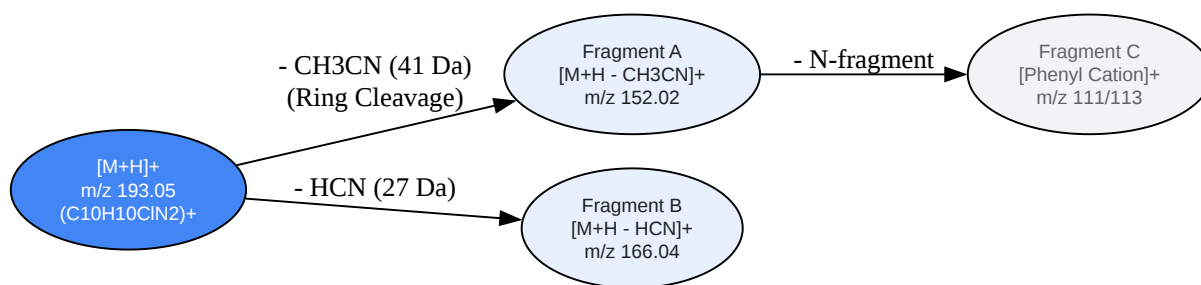
- Acceptance Criteria: Mass error < 5 ppm.
- Chlorine Signature: You must observe a secondary peak at m/z 195.0498 with an intensity approximately 32% of the base peak.
 - Troubleshooting: If the A+2 peak is < 20%, suspect dechlorination (photodegradation) or interference from a non-chlorinated impurity (e.g., des-chloro analog).

Fragmentation Pathways (MS/MS)

Fragmentation of pyrazoles is distinct. In ESI+, the ring is stable, but high collision energy (CE 20-40 eV) induces specific cleavages.

Proposed Fragmentation Mechanism:

- Loss of Acetonitrile (CH_3CN): Cleavage of the pyrazole ring involving N1-C5 and C3-C4 bonds.
 - Transition: 193.05 → 152.02 (Loss of 41 Da).
 - Structure: Leaves a [Chlorophenyl-azirine]⁺ type species.
- Loss of HCl: Common in chlorophenyl rings, especially if ortho-substituents are present (less likely here due to meta-Cl, but still observed at high energy).
 - Transition: 193.05 → 157.07.
- Loss of HCN: Cleavage of the N-N bond.
 - Transition: 193.05 → 166.04.



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Caption: Primary ESI+ fragmentation pathways. The loss of acetonitrile (41 Da) is diagnostic for 3-methyl substituted pyrazoles.

Critical Quality Attributes (CQA) Summary

For a successful analysis, the data must meet these specifications:

Attribute	Specification	Analytical Relevance
Mass Accuracy	± 5 ppm	Confirms elemental formula $C_{10}H_9ClN_2$.
Isotope Ratio	30-34% (A+2/A)	Confirms presence of exactly one Chlorine atom.
Retention Time	± 0.1 min	Ensures method reproducibility.
Peak Width	< 0.15 min	Indicates suppression of tautomeric broadening.

References

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Sources

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